molecular formula C28H45NO3 B12592862 3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-24-9

3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile

Cat. No.: B12592862
CAS No.: 650606-24-9
M. Wt: 443.7 g/mol
InChI Key: UNJRPGPXDNOTOU-UHFFFAOYSA-N
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Description

3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two octyloxy groups and an ethoxymethyl group, along with a nitrile group attached to a propenenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with octyloxy groups through etherification reactions.

    Attachment of the Ethoxymethyl Group: The ethoxymethyl group is introduced via alkylation reactions.

    Formation of the Propenenitrile Backbone: The nitrile group is added through a reaction involving acrylonitrile or similar nitrile-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of phenolic compounds or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s phenyl ring and nitrile group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
  • 3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile

Comparison

Compared to its analogs, 3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is unique due to its specific octyloxy substituents, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where its analogs may not be as effective.

Biological Activity

3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile, with CAS number 650606-24-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C28H45NO3C_{28}H_{45}NO_3, with a molecular weight of approximately 443.66 g/mol. The structure features a phenyl group substituted with octyloxy chains and an ethoxymethyl group attached to a prop-2-enenitrile moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC28H45NO3
Molecular Weight443.66 g/mol
CAS Number650606-24-9
LogP8.9
Polar Surface Area51.5 Ų

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases. The presence of multiple hydroxyl groups in the structure of this compound suggests that it may possess similar antioxidant capabilities.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds with similar backbones. For example, research has demonstrated that certain nitriles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Although direct studies on this specific compound are sparse, its structural characteristics indicate potential efficacy against cancer cell lines.

Case Studies and Research Findings

  • Anticancer Properties : A study evaluating the cytotoxic effects of related compounds on breast cancer cell lines found that certain derivatives significantly inhibited cell proliferation (IC50 values in the micromolar range). It suggests that this compound may exhibit similar properties based on its structural analogs.
  • Antioxidant Activity Assessment : A comparative analysis of phenolic compounds revealed that those with longer alkyl chains demonstrated enhanced antioxidant activity due to increased lipophilicity and membrane penetration ability. This insight supports the hypothesis that our compound may also exhibit strong antioxidant effects.
  • Microbial Inhibition Studies : In vitro studies on phenolic extracts from plants have shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that similar synthetic compounds could also provide antimicrobial benefits.

Properties

CAS No.

650606-24-9

Molecular Formula

C28H45NO3

Molecular Weight

443.7 g/mol

IUPAC Name

3-(3,4-dioctoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C28H45NO3/c1-4-7-9-11-13-15-19-31-27-18-17-25(21-26(23-29)24-30-6-3)22-28(27)32-20-16-14-12-10-8-5-2/h17-18,21-22H,4-16,19-20,24H2,1-3H3

InChI Key

UNJRPGPXDNOTOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCCCCCCC

Origin of Product

United States

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